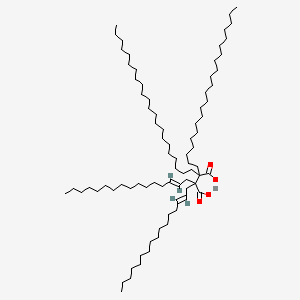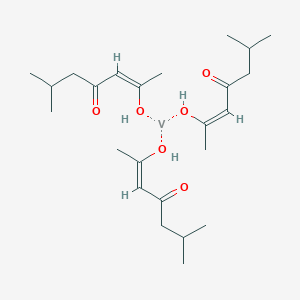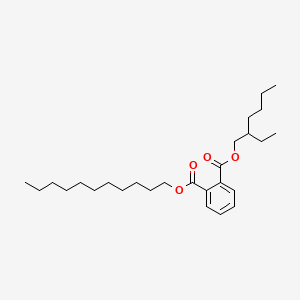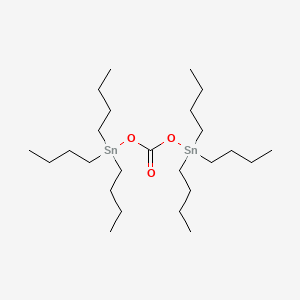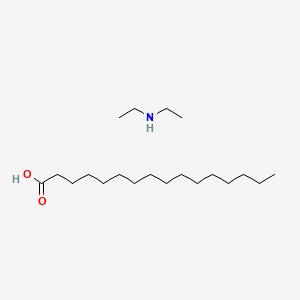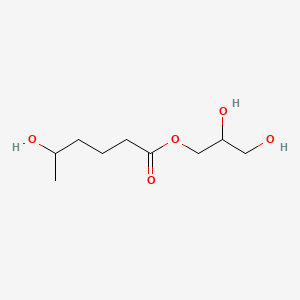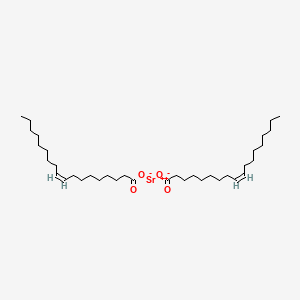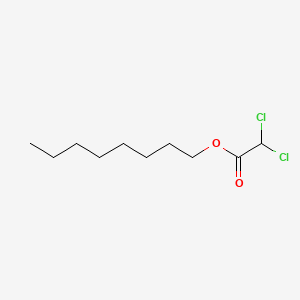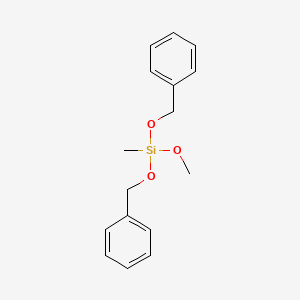
9-Oxabicyclo(6.1.0)nona-2,4,6-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has been studied for its effectiveness against various bacterial infections, particularly those caused by Pseudomonas aeruginosa and Staphylococcus aureus . This compound is part of the beta-lactam class of antibiotics, which work by inhibiting bacterial cell wall synthesis.
Métodos De Preparación
The synthesis of NSC 28142 involves the incorporation of an aminothiazolyl group into the cephalosporin structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a cephalosporin nucleus.
Aminothiazolyl Group Addition: The aminothiazolyl group is introduced through a series of chemical reactions, including acylation and cyclization.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.
Industrial production methods for NSC 28142 involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
NSC 28142 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 28142 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
NSC 28142 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the mechanisms of beta-lactam antibiotics and their interactions with bacterial enzymes.
Biology: NSC 28142 is used to investigate the effects of antibiotics on bacterial cell wall synthesis and resistance mechanisms.
Medicine: It has been evaluated for its potential to treat bacterial infections, particularly those caused by drug-resistant strains.
Industry: NSC 28142 is used in the development of new antibiotics and as a reference standard in quality control processes.
Mecanismo De Acción
NSC 28142 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death .
Comparación Con Compuestos Similares
NSC 28142 is compared with other cephalosporins such as ceftazidime, cefotaxime, moxalactam, and cefoperazone . While all these compounds share a similar mechanism of action, NSC 28142 has shown superior activity against certain bacterial strains, particularly Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, NSC 28142 has a lower propensity for resistance development compared to some of the other cephalosporins.
Similar Compounds
- Ceftazidime
- Cefotaxime
- Moxalactam
- Cefoperazone
These compounds are also beta-lactam antibiotics and share structural similarities with NSC 28142, but they differ in their spectrum of activity and resistance profiles.
Propiedades
Número CAS |
4011-20-5 |
|---|---|
Fórmula molecular |
C8H8O |
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
(2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8O/c1-2-4-6-8-7(9-8)5-3-1/h1-8H/b2-1-,5-3-,6-4- |
Clave InChI |
ARPXTOVKVYWOBH-XCADPSHZSA-N |
SMILES isomérico |
C\1=C\C=C/C2OC2\C=C1 |
SMILES canónico |
C1=CC=CC2C(O2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


